3-Bromo-2-oxo-2H-chromen-4-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrO4 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
(3-bromo-2-oxochromen-4-yl) acetate |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-10-7-4-2-3-5-8(7)16-11(14)9(10)12/h2-5H,1H3 |
InChI Key |
RDBHZRQGVCTNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Bromo 2 Oxo 2h Chromen 4 Yl Acetate and Intermediates
Nucleophilic Substitution Reactions Involving the C-3 Bromine Atom
The bromine atom at the C-3 position of the chromenone ring is susceptible to nucleophilic substitution, enabling the introduction of a diverse range of functional groups. This reactivity is a cornerstone of its synthetic utility.
The reaction of 3-Bromo-2-oxo-2H-chromen-4-yl acetate (B1210297) with various nucleophiles leads to the displacement of the bromide ion. For instance, its treatment with potassium thiocyanate (B1210189) or potassium selenocyanate (B1200272) results in the formation of 3-thiocyanato- and 3-selenocyanato-coumarin derivatives, respectively. These reactions are typically carried out in a polar aprotic solvent like acetone.
Furthermore, reactions with secondary amines, such as morpholine (B109124) and piperidine (B6355638), yield the corresponding 3-amino-substituted coumarins. These substitutions often proceed smoothly under mild conditions. The introduction of sulfur nucleophiles has also been explored, leading to the formation of thioether linkages at the C-3 position.
A notable application of this reactivity is in the synthesis of novel heterocyclic systems. For example, the reaction of 3-Bromo-2-oxo-2H-chromen-4-yl acetate with 2-aminothiophenol (B119425) can lead to the formation of fused thiazole-coumarin structures through a sequence involving nucleophilic attack by the thiol group, followed by intramolecular cyclization.
The following table summarizes representative nucleophilic substitution reactions at the C-3 position:
| Nucleophile | Reagent | Product |
| Thiocyanate | Potassium Thiocyanate | 3-Thiocyanato-2-oxo-2H-chromen-4-yl acetate |
| Selenocyanate | Potassium Selenocyanate | 3-Selenocyanato-2-oxo-2H-chromen-4-yl acetate |
| Morpholine | Morpholine | 3-Morpholino-2-oxo-2H-chromen-4-yl acetate |
| Piperidine | Piperidine | 3-Piperidino-2-oxo-2H-chromen-4-yl acetate |
| Thiophenol | Thiophenol/Base | 3-(Phenylthio)-2-oxo-2H-chromen-4-yl acetate |
Hydrolysis and Transesterification Reactions of the C-4 Acetate Group
The acetate group at the C-4 position is an ester and is therefore susceptible to hydrolysis and transesterification reactions. These reactions are crucial for unmasking the 4-hydroxycoumarin (B602359) moiety, which is itself a key intermediate in the synthesis of various biologically active compounds.
Hydrolysis of the C-4 acetate can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a mineral acid such as hydrochloric acid in an alcoholic solvent, yields the corresponding 3-bromo-4-hydroxycoumarin. Similarly, base-catalyzed hydrolysis with alkali metal hydroxides also affords the same product after acidification.
Transesterification can occur when the compound is treated with an alcohol in the presence of an acid or base catalyst. This reaction allows for the exchange of the acetate group for other ester functionalities. The choice of alcohol determines the nature of the resulting ester at the C-4 position.
These deacetylation reactions are often the first step in synthetic sequences that utilize this compound, as the resulting 3-bromo-4-hydroxycoumarin can then undergo further transformations at both the C-3 and C-4 positions.
Further Functionalization of the Chromenone Ring System
Beyond the reactivity at C-3 and C-4, the chromenone ring system itself can undergo further functionalization. While the electron-withdrawing nature of the lactone and the bromine atom can deactivate the aromatic ring towards electrophilic substitution, under certain conditions, reactions can be induced.
For instance, nitration or halogenation of the benzene (B151609) ring portion of the coumarin (B35378) scaffold can be achieved, leading to the introduction of additional substituents. These reactions typically require forcing conditions and careful control of regioselectivity.
Moreover, the pyrone ring can participate in cycloaddition reactions, although such transformations are less common for this specific derivative. The reactivity of the double bond within the pyrone ring allows for potential Diels-Alder reactions with suitable dienes, leading to complex polycyclic structures.
Utility as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
The dual reactivity of this compound at the C-3 and C-4 positions makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems.
A significant application of this compound is in the construction of fused heterocyclic architectures. By carefully selecting bifunctional nucleophiles, one can achieve a one-pot synthesis of novel ring systems fused to the coumarin core.
For example, reaction with 1,2-diaminobenzenes can lead to the formation of benzodiazepine-fused coumarins. This transformation likely proceeds through initial nucleophilic attack of one amino group at C-3, followed by hydrolysis of the acetate and subsequent intramolecular cyclization of the second amino group onto the C-4 position.
Similarly, the use of other binucleophiles such as 2-aminophenol (B121084) or ethylenediamine (B42938) can give rise to a variety of fused systems, including oxazepine and diazepine (B8756704) rings, respectively. These reactions highlight the power of this building block in generating molecular diversity.
The following table provides examples of fused heterocyclic systems synthesized from this compound:
| Binucleophile | Fused Heterocyclic System |
| 1,2-Diaminobenzene | Benzodiazepine-fused coumarin |
| 2-Aminophenol | Oxazepine-fused coumarin |
| Ethylenediamine | Diazepine-fused coumarin |
| 2-Aminothiophenol | Thiazole-fused coumarin |
The ability to selectively functionalize both the C-3 and C-4 positions allows for the construction of polyfunctionalized molecular scaffolds. The stepwise modification of these positions provides a strategic approach to complex molecule synthesis.
A typical synthetic strategy involves the initial hydrolysis of the C-4 acetate to yield 3-bromo-4-hydroxycoumarin. The resulting hydroxyl group can then be alkylated or acylated, while the C-3 bromine atom can be displaced by a variety of nucleophiles. This orthogonal reactivity allows for the introduction of two different substituents with high control.
For instance, the 4-hydroxy group can be converted into an ether or a different ester, while the C-3 position can be functionalized with an amino, thio, or cyano group. This leads to a library of 3,4-disubstituted coumarin derivatives with diverse functionalities, which can be valuable for screening for biological activity or for use as advanced intermediates in multi-step syntheses. This strategic functionalization underscores the importance of this compound as a key starting material in medicinal and materials chemistry.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Bromo 2 Oxo 2h Chromen 4 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-2-oxo-2H-chromen-4-yl acetate (B1210297) is predicted to exhibit distinct signals corresponding to the aromatic protons of the coumarin (B35378) ring system and the methyl protons of the acetate group. The aromatic region would likely display a complex pattern of multiplets for the four protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the lactone and the bromine atom. For comparison, in the related compound 3-(3-Bromophenyl)-7-acetoxycoumarin, the aromatic protons appear in the range of δ 7.09-7.83 ppm mdpi.comhelsinki.fi. The acetate group's methyl protons would be expected to appear as a sharp singlet, likely in the region of δ 2.3-2.5 ppm. For instance, the methyl protons of the acetoxy group in 3-(3-Bromophenyl)-7-acetoxycoumarin are observed as a singlet at δ 2.35 ppm mdpi.comhelsinki.fi.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon skeleton of the molecule. Key resonances would include the carbonyl carbons of the lactone and the acetate group, the carbon atom bearing the bromine, and the carbons of the aromatic ring. The lactone carbonyl (C-2) is expected to resonate at a downfield chemical shift, typically around δ 158-160 ppm. The carbonyl carbon of the acetate group would likely appear at a higher chemical shift, around δ 168 ppm, as seen in 3-(3-Bromophenyl)-7-acetoxycoumarin mdpi.comhelsinki.fi. The carbon atom directly attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. The aromatic carbons would show a series of signals in the typical aromatic region (δ 110-155 ppm).
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic spin system. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is instrumental in confirming the connectivity of the entire molecule, including the placement of the bromo and acetate substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2-oxo-2H-chromen-4-yl acetate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | Multiplet (aromatic region) | - |
| H-6 | Multiplet (aromatic region) | - |
| H-7 | Multiplet (aromatic region) | - |
| H-8 | Multiplet (aromatic region) | - |
| -OCOCH₃ | Singlet (approx. 2.3-2.5) | approx. 21 |
| C-2 | - | approx. 158-160 |
| C-3 | - | - |
| C-4 | - | - |
| C-4a | - | - |
| C-5 | - | Aromatic region (110-155) |
| C-6 | - | Aromatic region (110-155) |
| C-7 | - | Aromatic region (110-155) |
| C-8 | - | Aromatic region (110-155) |
| C-8a | - | - |
| -OC OCH₃ | - | approx. 168 |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the stretching vibrations of its key functional groups. Two distinct carbonyl stretching bands would be expected. The lactone carbonyl (C=O) of the coumarin ring typically absorbs in the region of 1720-1740 cm⁻¹. The ester carbonyl of the acetate group would also show a strong absorption, likely at a slightly higher wavenumber, around 1760-1770 cm⁻¹. For comparison, in 3-(bromoacetyl)coumarin (B1271225), two carbonyl peaks are observed at 1674 cm⁻¹ and 1729 cm⁻¹ nih.gov. The spectrum would also feature C-O stretching vibrations for the ester linkage and the lactone, typically in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would appear above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Lactone) | 1720 - 1740 |
| C=O (Acetate) | 1760 - 1770 |
| C-O (Ester and Lactone) | 1000 - 1300 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | > 3000 |
| C-Br | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₇BrO₄), the calculated monoisotopic mass would be determined with high accuracy. A key feature of the mass spectrum would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which would be a clear indicator of the presence of a single bromine atom in the molecule. For instance, the mass spectrum of 6-bromo-3-acetyl-4-hydroxycoumarin shows an intense molecular ion peak and an isotopic peak of similar intensity, confirming the presence of bromine ias.ac.in.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for coumarin derivatives involve the loss of CO and the cleavage of substituent groups. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the entire acetoxy group (CH₃COO).
Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the assessment of purity and for the isolation of compounds. For this compound, a reversed-phase HPLC method would be the most suitable approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities or starting materials.
The purity of the compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. The identity of the peak can be confirmed by comparing its retention time with that of a pure reference standard. Furthermore, coupling the HPLC system to a diode-array detector (DAD) would allow for the acquisition of the UV-Vis spectrum of the eluting peak, providing an additional layer of identification. For many coumarin compounds, detection is typically carried out in the UV region, often around 320-330 nm.
Table 3: Typical HPLC Parameters for the Analysis of Coumarin Derivatives
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% acid) and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (e.g., 320 nm) |
| Column Temperature | 30 °C |
These chromatographic methods are essential not only for verifying the purity of the final product but also for monitoring the progress of the synthesis reaction and for the purification of the compound.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Oxo 2h Chromen 4 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published DFT studies specifically analyzing the electronic structure or predicting the reactivity of 3-Bromo-2-oxo-2H-chromen-4-yl acetate (B1210297) were found. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties like charge distribution, electrostatic potential maps, and reactivity descriptors.
Molecular Docking and Dynamics Simulations for Ligand-Biomolecular Target Interactions
There is no available research on molecular docking or molecular dynamics simulations involving 3-Bromo-2-oxo-2H-chromen-4-yl acetate. These studies are crucial for predicting the binding affinity and interaction patterns of a compound with biological targets, such as enzymes or receptors, and are fundamental in the early stages of drug discovery.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance
No specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound has been reported. This analysis is vital for understanding a molecule's kinetic stability, chemical reactivity, and electronic transitions.
Theoretical Assessment of Thermodynamic Parameters (e.g., Bond Dissociation Enthalpy, Proton Affinity, Ionization Potential)
A theoretical assessment of key thermodynamic parameters for this compound, such as bond dissociation enthalpies, proton affinity, or ionization potential, has not been documented. These parameters provide fundamental information about the stability and energetic profile of the molecule.
Structure Activity Relationship Sar Studies of Brominated Chromenone Derivatives in Biological Systems
Influence of Bromine Substitution on Biological Activity Profiles
The introduction of a bromine atom onto the chromenone scaffold can significantly modulate the biological activity of the resulting derivative. The position and nature of this halogen substituent are critical in determining the compound's potency and selectivity.
Studies on various brominated coumarins have demonstrated that the presence of bromine can enhance a range of biological effects, including anticancer and antimicrobial activities. For instance, research on coumarin-based anticancer agents has shown that derivatives bearing a bromine atom at position-7 of the coumarin (B35378) ring exhibit excellent dose-dependent cytotoxic activity, with high selectivity for certain cancer cell lines like MCF-7. nih.govrsc.org This suggests that the electronic and steric properties of the bromine atom contribute to favorable interactions with biological targets.
In the context of antimicrobial activity, brominated coumarins have also shown promise. For example, 3-(2-bromoacetyl)-2H-chromen-2-one and its derivatives have displayed inhibitory effects against various bacterial species. nih.gov The high reactivity of the bromoacetyl group often contributes to the covalent modification of target enzymes or proteins, leading to irreversible inhibition.
The specific placement of the bromine atom at the C3 position of the chromenone ring, as seen in 3-Bromo-2-oxo-2H-chromen-4-yl acetate (B1210297), is a key determinant of its reactivity and, consequently, its biological profile. This position is part of the α,β-unsaturated lactone system, and the electronegativity of the bromine atom can influence the electrophilicity of the C4 position, potentially impacting interactions with nucleophilic residues in biological targets. nih.gov
Role of the Acetate Moiety in Modulating Ligand-Target Interactions
The acetate group at the C4 position of the chromenone ring introduces another layer of complexity and potential for modulating biological activity. This moiety can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for membrane permeability and interaction with target proteins.
The acetylation of a hydroxyl group, as is the case in the formation of 3-Bromo-2-oxo-2H-chromen-4-yl acetate from its 4-hydroxycoumarin (B602359) precursor, can serve as a prodrug strategy. In vivo, the ester linkage of the acetate group can be cleaved by esterase enzymes, releasing the active 4-hydroxycoumarin derivative. This can be a mechanism to improve bioavailability and control the release of the active compound.
Systematic Variations of the Chromenone Scaffold and Their Impact on Biological Response
The chromenone scaffold itself is a versatile platform for chemical modification. Systematic variations at different positions of this bicyclic system have profound effects on the resulting biological response. The core structure, a fusion of a benzene (B151609) and a γ-pyrone ring, provides a rigid framework that can be decorated with various functional groups to optimize interactions with specific biological targets.
The biological activities of chromone (B188151) derivatives are highly dependent on the substitution pattern. nih.gov For example, the introduction of different substituents on the phenyl ring of 3-phenylcoumarins has been shown to significantly affect their inhibitory activity against enzymes like monoamine oxidase B (MAO-B).
Furthermore, the fusion of other heterocyclic rings to the chromenone scaffold has been a successful strategy in developing novel bioactive compounds. For instance, coumarin-triazole hybrids have been explored as potential antimicrobial and anticancer agents, demonstrating that the combination of pharmacophoric features can lead to enhanced biological activity. nih.govnih.gov These hybrid molecules often exhibit improved solubility and binding affinity due to the additional interaction points provided by the fused heterocyclic ring. nih.gov
Identification of Key Pharmacophoric Features for Specific Target Binding
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target and elicit a particular response. For chromenone derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
In the development of antimicrobial agents, pharmacophore models for coumarin derivatives have identified the importance of specific substitution patterns for activity against various bacterial and fungal strains. For example, the presence of a heterocyclic ring attached to the coumarin scaffold is often a key feature for antibacterial activity. researchgate.net For antifungal activity, the lipophilicity and the presence of specific substituents that can interact with fungal cell membranes or enzymes are crucial. nih.gov
Mechanistic Investigations into the Biological Activity of Chromenone Derivatives in Vitro Studies
Elucidation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Monoamine Oxidases)
While direct in-vitro studies on the inhibitory activity of 3-Bromo-2-oxo-2H-chromen-4-yl acetate (B1210297) against cholinesterases and monoamine oxidases (MAOs) are not extensively documented in the available literature, the broader class of coumarin (B35378) derivatives has shown significant potential as inhibitors of these enzymes.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. Various coumarin-based compounds have been identified as potent cholinesterase inhibitors. For instance, derivatives of coumaryl-thiazole have demonstrated significant AChE inhibitory activity, with some exhibiting mixed-type inhibition. Molecular docking studies of these related compounds suggest that the coumarin ring can wedge into the active site gorge of the enzyme. It is plausible that 3-Bromo-2-oxo-2H-chromen-4-yl acetate could adopt a similar binding mode, although specific experimental data is required for confirmation.
Monoamine Oxidases: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition is a therapeutic approach for depression and neurodegenerative disorders. Studies on 2-aryl-4H-chromen-4-one derivatives have revealed selective inhibition of MAO-B. The substitution pattern on the chromenone ring plays a crucial role in the inhibitory potency and selectivity. While direct evidence for this compound is lacking, the presence of the bromo-substituent could influence its interaction with the active site of MAO enzymes.
Exploration of Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Sequential Proton Loss–Electron Transfer, Single-Electron Transfer)
The antioxidant potential of coumarin derivatives is a well-established area of research. These compounds can neutralize free radicals through various mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss–Electron Transfer (SPLET), and Single-Electron Transfer (SET).
For related coumarin derivatives, theoretical and experimental studies have elucidated these mechanisms. For example, certain coumarin–hydroxybenzohydrazide derivatives have been shown to exhibit antiradical activity primarily through the SPLET mechanism under physiological conditions. The ability of the coumarin nucleus to delocalize radical species contributes to its antioxidant capacity. While specific studies on the antioxidant mechanisms of this compound are not available, it is hypothesized that it may also operate through one or more of these pathways. The electron-withdrawing nature of the bromine atom and the acetate group at the 3 and 4 positions, respectively, would likely modulate its antioxidant potential.
Modulatory Effects on Specific Cellular Pathways and Molecular Targets
The interaction of chromenone derivatives with cellular signaling pathways is a key aspect of their biological activity. While specific data for this compound is limited, studies on analogous compounds provide insights into potential molecular targets.
For example, certain coumarin derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov This inhibition can occur through various mechanisms, including the prevention of the degradation of the IκBα inhibitory protein. Furthermore, some coumarins have been found to modulate the activity of protein kinases, which are key components of numerous signaling cascades involved in cell proliferation, differentiation, and apoptosis. The specific cellular pathways modulated by this compound remain an area for future investigation.
Molecular-Level Insights into Anti-Inflammatory Action
The anti-inflammatory properties of coumarins are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory process. While direct mechanistic studies on this compound are not prevalent, the anti-inflammatory actions of related coumarins have been attributed to the inhibition of cyclooxygenase (COX) and nitric oxide synthase (NOS) enzymes. nih.gov
Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. The structural features of the coumarin scaffold, including the nature and position of substituents, are critical for this inhibitory activity. It is conceivable that this compound may exert anti-inflammatory effects through similar molecular mechanisms, although this requires experimental validation.
Mechanisms of Antimicrobial Activity: Cellular Targets and Modes of Inhibition
A significant body of research highlights the antimicrobial potential of coumarin derivatives against a range of pathogenic bacteria and fungi. Halogenated coumarins, in particular, have demonstrated notable antimicrobial effects. researchgate.net
Studies on compounds structurally related to this compound, such as 3-(2-bromoacetyl)-2H-chromen-2-one, have shown inhibitory activity against various bacterial strains. academicjournals.org The proposed mechanisms of antimicrobial action for coumarins are diverse and can include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, and interference with essential enzymatic activities. For instance, some 4-hydroxycoumarin (B602359) derivatives have been investigated as inhibitors of bacterial chitin (B13524) synthase, a key enzyme in fungal cell wall synthesis. nih.gov
The table below summarizes the reported antimicrobial activity of a closely related compound, 3-(2-bromoacetyl)-2H-chromen-2-one, against various microorganisms.
| Microorganism | Strain | Activity | Reference |
| Bacillus cereus | - | Growth Inhibition | academicjournals.org |
| Bacillus coagulans | - | Growth Inhibition | academicjournals.org |
| Streptococcus faecalis | - | Growth Inhibition | academicjournals.org |
| Escherichia coli | - | Growth Inhibition | academicjournals.org |
| Staphylococcus aureus | - | Growth Inhibition | academicjournals.org |
| Klebsiella pneumoniae | - | No Inhibition | academicjournals.org |
| Bacillus stearothermophilus | - | No Inhibition | academicjournals.org |
It is important to note that while these findings for related compounds are indicative, dedicated studies are necessary to elucidate the specific cellular targets and modes of inhibition for this compound.
Future Directions and Emerging Research Avenues for 3 Bromo 2 Oxo 2h Chromen 4 Yl Acetate Analogues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 3-bromo-2-oxo-2H-chromen-4-yl acetate (B1210297) analogues is geared towards methods that are not only efficient but also environmentally benign. Traditional synthetic methods are being re-evaluated in favor of greener alternatives. For instance, eco-friendly approaches for related coumarin (B35378) synthesis have been developed that proceed without catalysts, simply by heating the reactants in a solvent like ethanol nih.govrsc.org. Another area of development is the use of grindstone chemistry, a solvent-free method, which has been successfully used to synthesize coumarin-bearing imidazo[1,2-a]pyridine derivatives from 3-(bromoacetyl)coumarin (B1271225) precursors nih.govrsc.org. Researchers are also exploring cascade radical annulation under metal-free conditions as a novel strategy for constructing chromanone rings nih.gov. The optimization of reaction conditions, such as the use of microwave irradiation, has also been shown to accelerate the synthesis of related heterocyclic systems like 3-(quinoxalin-2-yl)-2H-chromen-2-ones rsc.org.
| Synthetic Strategy | Key Features | Precursor Example | Reference |
| Catalyst-Free Thermal Reaction | Eco-friendly; simple heating in ethanol. | 3-(bromoacetyl)coumarin | nih.govrsc.org |
| Grindstone Chemistry | Solvent-free; neat reaction conditions. | 3-(bromoacetyl)coumarin | nih.govrsc.org |
| Cascade Radical Annulation | Metal-free; forms chromanone ring. | 2-(Allyloxy)arylaldehydes | nih.gov |
| Microwave Irradiation | Accelerated reaction times. | 3-(bromoacetyl)coumarins | rsc.org |
Exploration of Diverse Derivatization Strategies for Multifunctional Chromenone Compounds
The reactivity of the bromoacetyl group in precursors like 3-(bromoacetyl)coumarin offers a gateway to a vast chemical space of multifunctional chromenone compounds. This moiety readily undergoes nucleophilic substitution and cyclocondensation reactions to yield a wide array of heterocyclic systems fused or attached to the chromenone core. nih.govrsc.org Future research will continue to exploit this reactivity.
Strategies include:
Hantzsch Thiazole Synthesis : The cyclocondensation of 3-(bromoacetyl)coumarin derivatives with N-substituted thioureas is a well-established method for creating 2-aminothiazolylcoumarins. nih.gov
Imidazole Ring Formation : Reaction with benzimidazole can lead to the selective formation of imidazole-1-carbonyl-chromenone structures. rsc.org
Pyrazolo[1,5-a]pyrimidine Synthesis : Starting from 3-acetyl-6-bromo-2H-chromen-2-one, derivatives can be synthesized that incorporate complex heterocyclic systems like pyrazolo[1,5-a]pyrimidine. mdpi.com
Thiadiazole Construction : The reaction of 3-(bromoacetyl)coumarin with 2-amino-1,3,4-thiadiazole derivatives can yield imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole systems. nih.gov
These derivatization pathways allow for the introduction of various functional groups, enabling the modulation of the compound's physicochemical properties and biological activities.
Advanced Mechanistic Studies on Specific Molecular Targets and Pathways
While many chromenone derivatives have been identified, detailed mechanistic studies are crucial for their advancement as therapeutic agents. Future research will focus on elucidating the precise interactions between brominated chromenone analogues and their biological targets. Several chromenone-based compounds have already been identified as potent inhibitors of key proteins implicated in disease.
For example, certain chromenone derivatives act as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory drugs. researchgate.net Others have been developed as selective inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer. nih.gov Another key target is the nuclear export receptor Chromosome Region Maintenance 1 (CRM1), where chromenone analogues have been shown to inhibit CRM1-driven nuclear export, a process critical for the survival of cancer cells like glioblastoma. nih.govresearchgate.net The electrophilic nature of the α,β-unsaturated system in the chromenone core makes it suitable for interacting with thiol-containing molecules, such as the key cysteine residue (Cys528) in the CRM1 active site. nih.gov
| Molecular Target | Associated Disease/Process | Example Chromenone Activity | Reference |
| BRD4 | Inflammation, Cancer | Selective inhibition of bromodomain 1 (BD1). | researchgate.net |
| PI3Kα | Cancer | Selective inhibition over other PI3K isoforms. | nih.gov |
| CRM1 (XPO1) | Cancer (Glioblastoma) | Inhibition of nuclear export of oncogenic drivers. | nih.govresearchgate.net |
| Rod Opsin | Retinitis Pigmentosa | Act as pharmacological chaperones to stabilize mutants. | nih.gov |
Advanced techniques such as X-ray co-crystallography, which has already been used to reveal the binding mode of a chromenone derivative in the BRD4 bromodomain, will be essential for these mechanistic studies. researchgate.net
Integration with High-Throughput Screening Methodologies for New Bioactive Leads
To accelerate the discovery of new therapeutic agents from the brominated chromenone class, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of millions of chemical compounds against specific biological targets. wikipedia.org The process involves the use of robotics, liquid handling devices, and sensitive detectors to automate the screening of large compound libraries, typically arranged in microtiter plates. wikipedia.orgbmglabtech.com
Future efforts will involve the creation of dedicated libraries of 3-bromo-2-oxo-2H-chromen-4-yl acetate analogues, designed for structural diversity. These libraries can then be subjected to HTS campaigns to identify "hits"—compounds that modulate a particular biomolecular pathway in a desired manner. wikipedia.orgbmglabtech.com Recent advances in HTS include the use of drop-based microfluidics, which can increase screening speed by a factor of 1,000 and significantly reduce reagent costs. wikipedia.org Furthermore, combining on-the-fly synthesis using acoustic dispensing technology with in-situ screening in 1536-well formats can greatly accelerate hit finding while minimizing the environmental footprint of the drug discovery process. nih.gov
Rational Design of Next-Generation Brominated Chromenone Scaffolds with Tuned Properties
The future of developing potent and selective drugs from this scaffold lies in rational, structure-based drug design. This approach uses structural information about the target protein to design molecules that bind with high affinity and selectivity. nih.gov The introduction of a bromine atom into a molecular structure can be a deliberate strategy in drug design, as it can favorably affect drug-target interactions through a phenomenon known as "halogen bonding". ump.edu.pl This can lead to increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action. ump.edu.pl
Examples of rational design in the broader chromone (B188151) class are already prevalent:
BRD4 Inhibitors : Through molecular modeling and structural optimization, researchers have rationally designed selective, potent, and orally bioavailable BRD4 inhibitors based on the chromone scaffold. researchgate.net
PI3Kα Inhibitors : Structure-based drug design and molecular docking have been employed to discover novel and selective 6H-benzo[c]chromen inhibitors of PI3Kα. nih.gov
BRD7 Probes : By analyzing crystal structures, researchers have designed ligands that occupy a unique binding pocket in the BRD7 bromodomain, leading to inhibitors with increased selectivity. nih.gov
By combining computational modeling with the known reactivity of the 3-bromoacetyl-4-acetoxy-chromenone template, next-generation analogues can be designed with precisely tuned electronic, steric, and pharmacokinetic properties to maximize efficacy and minimize off-target effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-oxo-2H-chromen-4-yl acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 2-oxo-2H-chromen-4-yl acetate precursors. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere (Ar/N₂) to minimize side reactions.
- Acetylation : Protection of hydroxyl groups with acetic anhydride in pyridine at 60–80°C for 4–6 hours .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.
- Critical Parameter : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to avoid over-bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the coumarin backbone (δ 6.2–8.5 ppm for aromatic protons) and acetate group (δ 2.1–2.3 ppm for CH₃). Bromine substitution causes deshielding of adjacent carbons (C-3: δ ~160 ppm) .
- IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and lactone (C=O) at ~1680 cm⁻¹.
- HRMS : Exact mass calculation for C₁₁H₇BrO₄ ([M+H]⁺: theoretical m/z 285.9484).
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Anisotropic displacement of bromine atoms and potential twinning in crystals due to bulky substituents.
- SHELX Workflow :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
Structure Solution : SHELXD for dual-space direct methods to locate heavy atoms (Br).
Refinement : SHELXL with restraints on anisotropic ADPs and Hirshfeld rigid-bond tests to validate geometry .
Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Mercury or OLEX2 to analyze C=O⋯H–O and C–Br⋯π interactions. For example:
- C(7) motif : Coumarin lactone O interacts with acetate CH₃ via C–H⋯O bonds (d = 2.8 Å) .
- Thermal Stability : DSC/TGA to correlate packing density with decomposition temperatures (expected >200°C).
Q. What contradictions exist in reported spectral data for brominated coumarin derivatives, and how can they be resolved?
- Methodological Answer :
- Issue : Discrepancies in ¹³C NMR shifts for brominated positions (Δδ ±3 ppm across studies).
- Resolution :
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to simulate NMR shifts .
Experimental Validation : Compare with in-situ crystallographic data to confirm substituent effects .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
